5-fluoro-N-(6-methoxypyridin-3-yl)-6-methylpyridine-2-carboxamide
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Overview
Description
5-fluoro-N-(6-methoxypyridin-3-yl)-6-methylpyridine-2-carboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a fluorine atom, a methoxy group, and a carboxamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-(6-methoxypyridin-3-yl)-6-methylpyridine-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a suitable fluorinating agent.
Methoxylation: The methoxy group is introduced through an O-alkylation reaction using methanol and a base.
Carboxamide Formation: The carboxamide group is formed by reacting the intermediate compound with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-(6-methoxypyridin-3-yl)-6-methylpyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines.
Scientific Research Applications
5-fluoro-N-(6-methoxypyridin-3-yl)-6-methylpyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-fluoro-N-(6-methoxypyridin-3-yl)-6-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-bromo-5-fluoro-N-(6-methoxypyridin-3-yl)benzamide: This compound shares a similar structure but has a bromine atom instead of a methyl group.
Pyridine Derivatives: Other pyridine derivatives with different substituents can exhibit similar chemical properties.
Uniqueness
5-fluoro-N-(6-methoxypyridin-3-yl)-6-methylpyridine-2-carboxamide is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
5-fluoro-N-(6-methoxypyridin-3-yl)-6-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c1-8-10(14)4-5-11(16-8)13(18)17-9-3-6-12(19-2)15-7-9/h3-7H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OODPWORVNYAZTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)NC2=CN=C(C=C2)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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